

Analytical Standards for the Quantification of Angelol H: Application Notes and Protocols

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Compound of Interest

Compound Name: *Angelol H*

Cat. No.: *B15594656*

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This document provides detailed application notes and protocols for the quantitative analysis of **Angelol H**, a phytochemical compound with potential therapeutic applications.^[1] The methodologies outlined below are based on established analytical techniques and provide a framework for accurate and reproducible quantification in various matrices.

Introduction

Angelol H is a naturally derived compound extracted from the roots of certain species of the *Angelica* genus.^[1] It is investigated for its potential pharmacological applications, with research focusing on its role as a natural therapeutic agent, particularly in addressing conditions associated with oxidative stress and inflammation.^[1] Accurate quantification of **Angelol H** is crucial for pharmacokinetic studies, formulation development, and quality control of botanical extracts and finished products. This document details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of **Angelol H**.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of a structurally related compound, angeloylgomisin H, which can be adapted for **Angelol H** analysis.^[2] These parameters are indicative of a robust and reliable analytical method.

Parameter	Result
Linearity Range	5 - 2000 ng/mL
Mean Recovery	86.2% - 92.5%
Intra-day Precision (RSD)	< 11%
Inter-day Precision (RSD)	< 11%
Accuracy	93.0% - 104.1%

Experimental Protocols

UPLC-MS/MS Method for Quantification of Angelol H in Rat Plasma

This protocol is adapted from a validated method for a similar compound and is suitable for pharmacokinetic studies.[\[2\]](#)

3.1.1. Materials and Reagents

- **Angelol H** reference standard
- Internal Standard (IS), e.g., Rutin[\[2\]](#)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Rat plasma

3.1.2. Sample Preparation

- To a 100 μ L aliquot of rat plasma, add 20 μ L of the internal standard solution (Rutin).
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.

- Vortex the mixture for 2 minutes.
- Centrifuge the sample at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.
- Reconstitute the residue in 100 μ L of the mobile phase (initial conditions).
- Inject a 5 μ L aliquot into the UPLC-MS/MS system.

3.1.3. Chromatographic Conditions

- Column: UPLC BEH C18 column (2.1 mm \times 100 mm, 1.7 μ m)[2]
- Mobile Phase A: 0.1% formic acid in water[2]
- Mobile Phase B: Acetonitrile[2]
- Gradient Elution: A suitable gradient should be optimized to ensure good separation of **Angelol H** and the internal standard from matrix components.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 $^{\circ}$ C

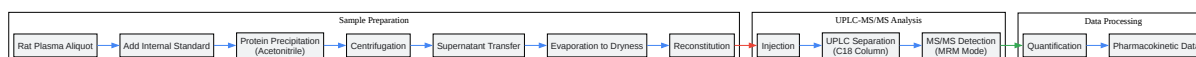
3.1.4. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive[2]
- Scan Mode: Multiple Reaction Monitoring (MRM)[2]
- MRM Transitions:
 - **Angelol H**: m/z 523.2 \rightarrow 315.1 (example for a related compound, requires optimization for **Angelol H**)[2]
 - Rutin (IS): m/z 611.1 \rightarrow 303.1[2]

- Ion Source Temperature: 550 °C[3]
- Ion Spray Voltage: 4500 V[3]
- Curtain Gas: 15 psi[3]
- Ion Source Gas 1 (GS1): 35 psi[3]
- Ion Source Gas 2 (GS2): 45 psi[3]

Visualizations

Experimental Workflow

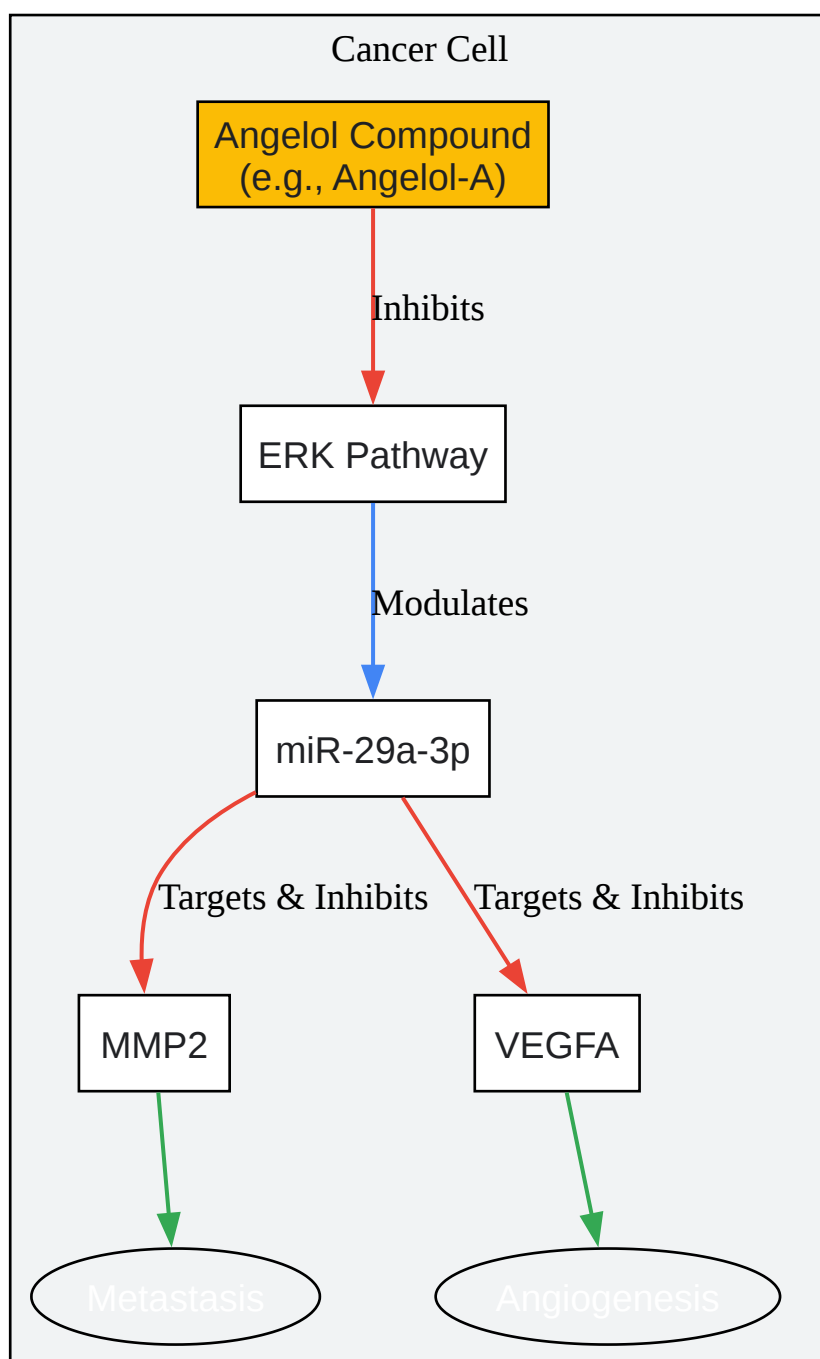


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Caption: Experimental workflow for the UPLC-MS/MS quantification of **Angelol H** in plasma.

Postulated Signaling Pathway

While a specific signaling pathway for **Angelol H** is not yet fully elucidated, research on the structurally related compound, Angelol-A, suggests a potential mechanism of action involving the ERK pathway. Angelol-A has been shown to exert anti-metastatic and anti-angiogenic effects in human cervical cancer cells by modulating the ERK pathway, which in turn targets the miR-29a-3p/MMP2/VEGFA axis.[3]



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Caption: Postulated anti-cancer signaling pathway for an Angelol compound.

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References

- 1. Modulation of PPAR- γ by Nutraceuticals as Complementary Treatment for Obesity-Related Disorders and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthoangelol Prevents Ox-LDL-Induced Endothelial Cell Injury by Activating Nrf2/ARE Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
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